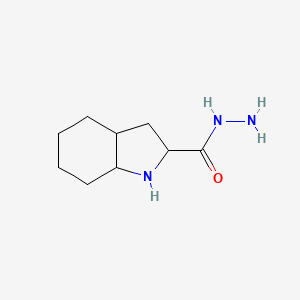

octahydro-1H-indole-2-carbohydrazide

Description

Octahydro-1H-indole-2-carbohydrazide is a saturated indole derivative characterized by a fully hydrogenated bicyclic ring system and a carbohydrazide (-CONHNH₂) functional group at the C2 position. The compound is synthesized via hydrazinolysis of the corresponding ester precursor (e.g., ethyl octahydro-1H-indole-2-carboxylate) under reflux with hydrazine hydrate, followed by purification . The octahydro framework reduces ring planarity, influencing intermolecular interactions such as hydrogen bonding and π-stacking, which are critical in drug-receptor binding .

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbohydrazide |

InChI |

InChI=1S/C9H17N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5,10H2,(H,12,13) |

InChI Key |

LXLJJQNDKLQLTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of indole-2-carboxylic acid to octahydro-1H-indole-2-carboxylic acid, which is then converted to the carbohydrazide derivative using hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production of octahydro-1H-indole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxo derivatives, and fully saturated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octahydro-1H-indole-2-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of octahydro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Key Observations :

- Saturation Effects : The octahydro derivative’s saturated ring eliminates aromaticity, reducing electron-richness and altering reactivity toward electrophilic substitution compared to aromatic analogs like 1H-indole-2-carbohydrazide .

- Functional Group Diversity : Substituents such as sulfonamide (-SO₂NH₂) or halogen (-Cl) in analogs enhance hydrogen-bonding capacity or lipophilicity, whereas the carbohydrazide group enables hydrazone formation for targeted drug design .

Hydrogen-Bonding Patterns

- Octahydro-1H-indole-2-carbohydrazide exhibits enhanced hydrogen-bond donor capacity (-NHNH₂) compared to carboxylic acid derivatives (e.g., 5-hydroxy-1H-indole-2-carboxylic acid), favoring interactions with polar biological targets .

- The saturated ring system may adopt distinct puckering conformations, as analyzed via Cremer-Pople coordinates, which influence crystal packing and solubility .

Antimicrobial Activity

- Indole-2-carbohydrazide derivatives demonstrate broad-spectrum antimicrobial activity. For example, 3-phenyl-5-sulfamoyl analogs show MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to sulfonamide-mediated enzyme inhibition . The octahydro variant’s bioactivity remains understudied but is hypothesized to exhibit improved membrane penetration due to reduced polarity .

Computational and Crystallographic Insights

- SHELX Refinement : Structural data for indole derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are often resolved using SHELX software, with hydrogen-bonding networks visualized via ORTEP-3 .

- Conformational Analysis : The octahydro ring’s puckering amplitude (q ≈ 0.5 Å) and phase angle (φ ≈ 30°) differ significantly from planar aromatic indoles, as modeled using Cremer-Pople parameters .

Biological Activity

Octahydro-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by case studies and research findings.

This compound can be synthesized through various methods, primarily involving the cyclization of appropriate precursors. The compound features a unique structure with multiple chiral centers, leading to different stereoisomers that may exhibit varying biological activities.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O |

| Molecular Weight | 169.23 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of indole derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. One derivative demonstrated significant cytotoxicity with an LC50 value of 71 nM against COLO 205 colon cancer cells and 75 nM against SK-MEL-5 melanoma cells . These derivatives exhibited mechanisms such as microtubule destabilization and apoptosis induction in cancer cells, indicating their potential as effective anticancer agents.

Anti-Angiogenesis Activity

The anti-angiogenic properties of this compound have also been explored. Compounds derived from this structure were tested for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a key player in angiogenesis. In vitro assays demonstrated that these compounds could significantly reduce endothelial cell migration and microtubule formation, suggesting their utility in treating diseases characterized by abnormal blood vessel growth .

Glycosidase Inhibition

Research has shown that octahydro-1H-indole derivatives can act as pharmacological chaperones for lysosomal storage disorders by inhibiting glycosidases such as β-galactosidase. These compounds displayed inhibitory activity at millimolar concentrations, presenting a promising avenue for developing therapies for conditions like GM1 gangliosidosis .

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various indole derivatives, this compound derivatives were found to significantly inhibit the growth of cancer cells in vitro. The study utilized a panel of human cancer cell lines to assess the efficacy of these compounds, revealing that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Case Study 2: Angiogenesis Inhibition

Another study focused on the angiogenesis inhibition capabilities of octahydro-1H-indole derivatives used chick chorioallantoic membrane assays to evaluate their effects on new blood vessel formation. The results indicated that specific compounds could effectively inhibit angiogenesis, providing insights into their potential use in cancer therapies where tumor growth is dependent on new blood vessel formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for octahydro-1H-indole-2-carbohydrazide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via hydrazide formation from methyl octahydro-1H-indole-2-carboxylate. A typical approach involves refluxing the ester with hydrazine hydrate in methanol for 12–24 hours. Reaction progress is monitored by TLC or HPLC. Post-reaction, cold water is added to precipitate the product, followed by purification via recrystallization (e.g., ethanol/water). Yield optimization requires controlled stoichiometry (1:2 molar ratio of ester to hydrazine) and inert atmosphere to minimize oxidation .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from related hydrazides?

- Methodological Answer :

- ¹H NMR : The NH-NH₂ protons (δ 8.5–9.5 ppm) and indole NH (δ ~10.5 ppm) are diagnostic. The octahydro indole’s cyclohexane-like protons appear as multiplet signals (δ 1.2–2.8 ppm).

- IR : Stretching bands at ~3250 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N) confirm hydrazide functionality.

Comparative analysis with model compounds (e.g., simple indole-carbohydrazides) helps resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure:

- Skin contact : Wash with soap/water for 15 minutes.

- Ingestion : Administer activated charcoal (1 g/kg body weight) and seek medical attention.

Toxicity data for analogous carbohydrazides (e.g., LD₅₀ in rodents >500 mg/kg) suggest moderate hazard .

Advanced Research Questions

Q. How can crystallographic methods resolve conformational flexibility in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key steps:

- Grow crystals via slow evaporation (e.g., DMSO/ethyl acetate).

- Collect data at low temperature (100 K) to reduce thermal motion.

- Analyze puckering parameters (Cremer-Pople coordinates ) for the octahydro indole ring. Hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize specific conformers; graph-set analysis quantifies these motifs.

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonyl carbon).

- Fukui Functions : Calculate to map nucleophilic attack sites.

- MD Simulations : Assess solvent effects (e.g., DMSO vs. water) on reaction kinetics.

Experimental validation via kinetic studies (e.g., monitoring hydrazide-ester exchange) is critical .

Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?

- Methodological Answer : Use powder XRD and thermal analysis (TGA/DSC) to correlate stability with intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.